4-(benzhydrylamino)-3-nitro-2H-chromen-2-one
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Overview
Description
4-(Benzhydrylamino)-3-nitro-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a benzhydrylamino group and a nitro group attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzhydrylamino)-3-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of benzhydrylamine with a suitable chromen-2-one precursor, followed by nitration to introduce the nitro group. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(Benzhydrylamino)-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chromen-2-one core can be hydrogenated to form dihydro derivatives.
Substitution: The benzhydrylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted chromen-2-one derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-(Benzhydrylamino)-3-nitro-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-(benzhydrylamino)-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzhydrylamino group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Benzhydrylamino-4-thiazolidone: Similar in structure but contains a thiazolidone ring instead of a chromen-2-one core.
Benzydamine: A non-steroidal anti-inflammatory drug with a benzhydrylamino group but different core structure.
Uniqueness
4-(Benzhydrylamino)-3-nitro-2H-chromen-2-one is unique due to the combination of its chromen-2-one core and the presence of both benzhydrylamino and nitro groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H16N2O4 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-(benzhydrylamino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C22H16N2O4/c25-22-21(24(26)27)20(17-13-7-8-14-18(17)28-22)23-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19,23H |
InChI Key |
YWCCYNNFGVQCDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC3=C(C(=O)OC4=CC=CC=C43)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC3=C(C(=O)OC4=CC=CC=C43)[N+](=O)[O-] |
Origin of Product |
United States |
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